molecular formula C16H26FNO4 B13589038 Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate

Cat. No.: B13589038
M. Wt: 315.38 g/mol
InChI Key: DXKZVQFYEKJFBT-UHFFFAOYSA-N
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Description

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[33]heptane-2-carboxylate is a synthetic organic compound with a complex structure It is characterized by the presence of a spirocyclic system, a fluorine atom, and a tert-butoxycarbonyl (Boc) protected amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via a fluorination reaction using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection of the Amine Group: The amine group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[3.3]heptane-2-carboxylate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, while the Boc-protected amine group can be deprotected under physiological conditions to interact with biological targets. The spirocyclic structure provides rigidity, which can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate
  • tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
  • Ethyl 6-oxospiro[3.3]heptane-2-carboxylate

Uniqueness

Ethyl 2-(((tert-butoxycarbonyl)amino)methyl)-6-fluorospiro[33]heptane-2-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C16H26FNO4

Molecular Weight

315.38 g/mol

IUPAC Name

ethyl 6-fluoro-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]spiro[3.3]heptane-2-carboxylate

InChI

InChI=1S/C16H26FNO4/c1-5-21-12(19)16(8-15(9-16)6-11(17)7-15)10-18-13(20)22-14(2,3)4/h11H,5-10H2,1-4H3,(H,18,20)

InChI Key

DXKZVQFYEKJFBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC2(C1)CC(C2)F)CNC(=O)OC(C)(C)C

Origin of Product

United States

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